molecular formula C6H11NO B8024002 (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole

(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole

Cat. No.: B8024002
M. Wt: 113.16 g/mol
InChI Key: KUQSQOIIMSDGFF-RITPCOANSA-N
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Description

(3aR,6aR)-Hexahydro-2H-furo[2,3-c]pyrrole is a stereochemically defined, saturated furo[2,3-c]pyrrole scaffold of high value in medicinal chemistry and drug discovery. This compound, with the CAS number 1609384-28-2 and molecular formula C6H11NO, serves as a versatile and crucial building block for the synthesis of more complex molecules . The fused bicyclic structure, incorporating tetrahydrofuran and pyrrolidine rings, is a privileged pharmacophore found in investigational compounds targeting a range of biological pathways . Researchers utilize this chiral synthon to explore potential therapeutic applications, and its specific (3aR,6aR) stereochemistry is often essential for achieving desired target interactions and optimizing pharmacokinetic properties. The related hydrochloride salt (CAS 2059907-96-7) is also available for expanded research applications . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQSQOIIMSDGFF-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361295-05-7
Record name rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole
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Advanced Synthetic Methodologies for 3ar,6ar Hexahydro 2h Furo 2,3 C Pyrrole

Retrosynthetic Analysis of the (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole Framework

A logical retrosynthetic analysis of the target molecule is paramount in devising an efficient synthetic strategy. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily accessible starting materials.

Key Disconnections and Strategic Bonds

The core of the this compound framework consists of a tetrahydrofuran (B95107) ring fused to a pyrrolidine (B122466) ring. The most logical disconnections involve breaking the C-O-C ether linkage of the furan (B31954) ring and the C-N-C bonds of the pyrrolidine ring.

A primary retrosynthetic disconnection can be made at the C-O bond of the tetrahydrofuran ring. This leads to a substituted pyrrolidine precursor, specifically a chiral 2,5-disubstituted pyrrolidine bearing a hydroxyethyl (B10761427) group at the 2-position. This disconnection simplifies the target to a more readily accessible chiral pyrrolidine derivative.

Further disconnection of the pyrrolidine ring, for instance, through the C-N bonds, can lead back to an acyclic amino diol or a related precursor. A common and effective strategy involves a disconnection that opens the pyrrolidine ring to reveal a linear precursor, which can be cyclized in a later step. This approach allows for the stereocenters to be set in a more predictable manner before the formation of the bicyclic system.

Disconnection Precursor Rationale
C-O bond of furan ringChiral 2-(hydroxyethyl)pyrrolidine derivativeSimplifies the bicyclic system to a monosubstituted heterocycle.
C-N bonds of pyrrolidine ringAcyclic amino diol or related linear precursorAllows for stereocenter control in an acyclic system before ring formation.

Identification of Chiral Building Blocks and Precursors

The stereochemistry of the final product is critically dependent on the chirality of the starting materials. The "chiral pool," which consists of readily available and inexpensive enantiomerically pure compounds, provides an excellent source for the synthesis of complex chiral molecules like this compound.

Amino acids are particularly valuable chiral building blocks for the synthesis of the pyrrolidine ring. L-pyroglutamic acid, a derivative of L-glutamic acid, is a commonly employed starting material for the synthesis of 2,5-disubstituted pyrrolidines. acs.org Its inherent chirality and functional groups provide a robust platform for the introduction of the necessary substituents with high stereocontrol.

Another approach involves the use of chiral pool starting materials to construct the acyclic precursor, which is then cyclized. For example, chiral epoxides or diols derived from sugars or other natural products can be used to set the stereocenters that will ultimately become the bridgehead carbons of the final product.

Chiral Building Block Rationale
L-Pyroglutamic acidReadily available, contains the core pyrrolidine ring, and provides a stereochemical scaffold for further functionalization. acs.org
Chiral epoxides/diolsAllow for the stereoselective introduction of hydroxyl groups in an acyclic precursor, which can then be cyclized to form the tetrahydrofuran ring.

Classical and Convergent Synthetic Routes to Hexahydro-2H-furo[2,3-c]pyrroles

Linear Synthesis Strategies

A plausible linear synthesis of this compound could commence from a chiral precursor like L-pyroglutamic acid. The synthesis would involve the modification of the carboxylic acid and lactam functionalities to introduce the necessary substituents, followed by the formation of the fused tetrahydrofuran ring.

One notable method for constructing the fused furo-pyrrole framework is through a stereoselective debenzylative cycloetherification. This process typically involves an N-benzyl-protected amino alcohol precursor which undergoes a C=C bond activation to facilitate the formation of the tetrahydrofuran ring. For instance, a precursor can be treated with N-chlorosuccinimide (NCS) in the presence of an acid to yield a chlorinated intermediate, which upon subsequent hydrogenolysis to remove the benzyl (B1604629) group, affords the bicyclic core.

Efficiency of Convergent Approaches

A convergent strategy for this compound could involve the synthesis of a chiral pyrrolidine fragment and a separate fragment that will form the tetrahydrofuran ring. These two fragments would then be coupled, followed by a final cyclization step to form the bicyclic system. For example, a chiral 2,5-disubstituted pyrrolidine could be synthesized from an amino acid, while a suitable C2-synthon with appropriate functional groups is prepared separately. The coupling of these two fragments, followed by an intramolecular cyclization, would lead to the desired product.

Stereoselective Synthesis of the (3aR,6aR) Diastereomer

The key challenge in the synthesis of this compound is the control of the relative and absolute stereochemistry at the two bridgehead carbons (3a and 6a). The cis-fusion of the two rings is a defining feature of this diastereomer.

Several strategies have been employed to achieve the desired stereoselectivity:

Substrate Control: The inherent chirality of the starting material, such as L-pyroglutamic acid, can be used to direct the stereochemical outcome of subsequent reactions. The existing stereocenter can influence the approach of reagents, leading to the formation of one diastereomer over another.

Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity in a reaction. For example, asymmetric hydrogenation or asymmetric epoxidation reactions can be used to set the stereocenters in an acyclic precursor with high enantiomeric excess.

Intramolecular Cyclization: The stereochemistry of the final bicyclic system is often determined in the key intramolecular cyclization step. The geometry of the acyclic precursor and the reaction conditions can be optimized to favor the formation of the desired cis-fused product. For instance, an intramolecular SN2 reaction to form the tetrahydrofuran ring from a chiral pyrrolidine derivative can proceed with high diastereoselectivity.

Recent advancements in catalysis have opened new avenues for the stereoselective synthesis of related furo-pyrrole systems. For example, multicomponent reactions catalyzed by a combination of a gold complex and a chiral phosphoric acid have been shown to produce furo[2,3-b]pyrrole derivatives with high stereoselectivity, suggesting potential applicability to the synthesis of the target molecule.

Novel Transformations for Furo[2,3-c]pyrrole Annulation

The quest for greater efficiency in organic synthesis has driven the development of reactions that form multiple bonds and rings in a single operation. Cascade reactions and transformations using light or electricity represent the cutting edge of synthetic methodology.

Cascade, or domino, reactions are processes in which a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity from simple starting materials. e-bookshelf.deacs.org These reactions are highly atom-economical and can significantly shorten synthetic routes.

A potential domino approach to the this compound core could involve a palladium-photoredox catalyzed process. sciengine.com This could start with a TMM-type (trimethylenemethane) all-carbon-1,4-dipole precursor and an azadiene. Under dual catalysis, a [4+4] cycloaddition could first form an eight-membered ring, which then undergoes a transannular [3+2] cycloaddition cascade to furnish the fused azabicyclo[3.3.0]octane system. sciengine.com By carefully choosing substrates with appropriate oxygen functionality, this strategy could be adapted to build the furo[2,3-c]pyrrole skeleton. For instance, a hypervalent iodine-mediated domino reaction has been used to synthesize related dioxo-azabicyclo[3.2.1]octane structures from β-keto allylamines, showcasing the power of cascade cyclizations. nih.govresearchgate.net

Photochemical reactions use light energy to access excited states of molecules, enabling transformations that are often difficult to achieve with thermal methods. Electrochemical synthesis, on the other hand, uses electrical current to drive oxidation and reduction reactions with high precision.

A relevant photochemical approach is the intramolecular [2+2] cycloaddition. For instance, a 2-vinylphenyl-substituted pyrrole (B145914) can undergo photochemical irradiation. The excited state of the vinyl group can react with the pyrrole ring in a [2+2] fashion to create a highly strained cyclobutane-fused intermediate. This intermediate can then undergo rearrangement or subsequent reactions to yield a complex polycyclic system containing the pyrrole nucleus. While not a direct synthesis of the target, this demonstrates the potential for light-induced intramolecular cyclizations to form fused heterocyclic systems.

Electrochemical methods offer a green and controlled alternative for synthesis. The Paal-Knorr pyrrole synthesis, a classic method, can be adapted using electrochemical conditions. For example, the oxidation of an amine can generate a reactive species that then condenses with a 1,4-dicarbonyl compound (or a precursor like 2,5-dimethoxytetrahydrofuran). By using a chiral electrolyte or a modified electrode, it is conceivable to induce stereoselectivity in the cyclization process, offering a potential route to enantiomerically enriched pyrrole derivatives.

C-H Functionalization for Ring Construction

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering more efficient and atom-economical routes to complex molecules. In the context of constructing the this compound core, intramolecular C-H amination is a particularly powerful strategy for forming the pyrrolidine ring. This approach typically involves a metal-catalyzed reaction where a nitrogen-containing functional group is inserted into a C-H bond of a precursor molecule, leading to the formation of the heterocyclic ring in a single, often highly stereoselective, step.

Rhodium-catalyzed C-H amination has emerged as a versatile and powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govscilit.com While a direct application to this compound is not extensively documented in publicly available literature, the principles of this methodology can be applied to a hypothetical synthetic precursor. For instance, a suitably substituted furan derivative bearing a tethered amine precursor, such as a sulfamate (B1201201) ester, could undergo an intramolecular C-H amination reaction catalyzed by a dirhodium complex, such as rhodium(II) espinoate [Rh₂(esp)₂]. nih.gov The reaction, typically carried out in the presence of an oxidant like magnesium oxide and an iodine(III) reagent, would proceed through a rhodium nitrenoid intermediate that inserts into a C-H bond on the alkyl chain to form the pyrrolidine ring. The stereochemical outcome of this cyclization would be crucial in establishing the desired (3aR,6aR) configuration and would likely be influenced by the chiral environment created by the catalyst and substrate.

The following table outlines representative conditions for rhodium-catalyzed intramolecular C-H amination that could be adapted for the synthesis of the hexahydro-2H-furo[2,3-c]pyrrole core.

CatalystOxidantAdditiveSolventTemperature (°C)General Yield (%)Reference
Rh₂(OAc)₄PhI(OAc)₂MgOBenzene40-8060-90 utexas.edu
Rh₂(esp)₂PhI(OPiv)₂-Dichloromethane (B109758)2370-95 nih.gov

Copper catalysis also presents a viable and more economical alternative for intramolecular C-H amination. nih.gov Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoro amides have shown that these reactions can proceed efficiently to form pyrrolidines. nih.gov A potential precursor for this compound could be designed to undergo a copper-catalyzed C-H amination, offering a greener and more cost-effective synthetic route.

Green Chemistry Principles and Atom Economy in this compound Synthesis

Atom economy , a key concept in green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. Modern synthetic methods, such as the C-H functionalization strategies discussed previously, inherently offer higher atom economy by forming new bonds directly without the need for pre-functionalized substrates.

For instance, a hypothetical synthesis of this compound via an intramolecular C-H amination would have a significantly higher atom economy compared to a classical route involving multiple protection, activation, and deprotection steps. The ideal atom economy for such a cyclization would be 100%, with the only "waste" being the ligands on the catalyst, which is used in substoichiometric amounts.

Another important aspect of green chemistry is the use of renewable feedstocks . A notable example in the synthesis of a related structural motif, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, involves the use of monopotassium isocitrate, which can be obtained from the fermentation of sunflower oil. nih.gov This approach highlights the potential for developing synthetic routes to this compound that begin from bio-based starting materials.

The development of biocatalytic methods also aligns with green chemistry principles. Enzymes can offer high selectivity and operate under mild conditions, often in aqueous media. While specific biocatalytic routes to this compound are not widely reported, the use of enzymes for kinetic resolution or asymmetric synthesis of key intermediates could significantly improve the environmental footprint of its production.

The table below presents a comparative overview of different synthetic strategies and their alignment with green chemistry principles.

Synthetic StrategyKey FeaturesGreen Chemistry AdvantagesPotential Drawbacks
Classical Multi-step Synthesis Use of protecting groups, stoichiometric reagents.Generally low.High E-factor, use of hazardous reagents, poor atom economy.
C-H Functionalization Direct bond formation, catalytic methods.High atom economy, reduced step count.Often requires precious metal catalysts, optimization of selectivity can be challenging.
Biocatalysis Use of enzymes.Mild reaction conditions, high selectivity, use of aqueous media.Enzyme availability and stability can be limiting.
Renewable Feedstocks Starting materials from biological sources.Reduces reliance on fossil fuels, biodegradable.May require more complex initial processing.

By prioritizing methodologies like C-H functionalization and exploring opportunities for biocatalysis and the use of renewable feedstocks, the synthesis of this compound can be made more sustainable and efficient, meeting the growing demand for greener chemical processes in the pharmaceutical industry.

Derivatization and Selective Functionalization of the 3ar,6ar Hexahydro 2h Furo 2,3 C Pyrrole Core

Regioselective Functionalization at the Nitrogen Atom

The secondary amine within the pyrrolidine (B122466) ring of the (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole core is a primary site for functionalization. Its nucleophilic character allows for a range of modifications, including alkylation, acylation, and the introduction of protecting groups, which are often essential steps in multi-step synthetic sequences.

N-Alkylation and N-Acylation Protocols

The nitrogen atom of the pyrrolidine ring is readily susceptible to alkylation and acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation is typically achieved by treating the parent heterocycle with an appropriate alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base serves to deprotonate the secondary amine, enhancing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be employed. Phase-transfer catalysis has also been successfully used for the N-alkylation of related furo[2,3-b]pyrrole systems, which can be a viable strategy for this scaffold as well. mdpi.com

N-Acylation introduces an amide functionality, which can alter the biological activity profile and metabolic stability of the parent compound. This is commonly performed using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or below. For substrates with low reactivity, the use of a stronger base to generate the corresponding anion, followed by the addition of the acylating agent, can be effective. reddit.com In some cases, particularly with sensitive substrates, acylation using carboxylic acids activated with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder alternative.

Table 1: Representative Conditions for N-Alkylation and N-Acylation

TransformationReagentsBaseSolventTypical Conditions
N-AlkylationAlkyl Halide (R-X)K₂CO₃, Et₃N, NaHDMF, MeCN, THFRT to 60 °C
N-AcylationAcyl Chloride (RCOCl)Et₃N, PyridineDCM, THF0 °C to RT
N-AcylationAcid Anhydride ((RCO)₂O)Et₃N, Pyridine, DMAPDCM, THF0 °C to RT
N-AcylationCarboxylic Acid (RCOOH)DCC, EDCDCM, DMF0 °C to RT

Installation and Removal of Protecting Groups

In the context of complex molecule synthesis, the protection of the secondary amine is often a critical step to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for the nitrogen atom of the pyrrolidine ring due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Installation of the Boc group is generally accomplished by reacting the this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov A common procedure involves using a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent system like a 2:1 mixture of water and THF. nih.gov The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.

Removal of the Boc group is efficiently achieved under acidic conditions. A standard method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate (B1210297) are widely used. nih.gov A milder method for the deprotection of N-Boc groups involves the use of oxalyl chloride in methanol, which proceeds rapidly at room temperature. nih.gov

Table 2: Protocols for N-Boc Protection and Deprotection

ProcessReagentsSolventTypical Conditions
ProtectionDi-tert-butyl dicarbonate (Boc₂O), TEA or DIPEAH₂O/THF0 °C to RT nih.gov
DeprotectionTrifluoroacetic acid (TFA)DCMRT nih.gov
DeprotectionHCl (gas or solution)Dioxane, Ethyl AcetateRT nih.gov
DeprotectionOxalyl chlorideMethanolRT nih.gov

Stereospecific and Regioselective Carbon-Carbon Bond Formation on the Ring System

The formation of new carbon-carbon bonds on the saturated carbocyclic framework of the hexahydro-2H-furo[2,3-c]pyrrole core is essential for creating more complex analogues. Methodologies that control both regioselectivity and stereospecificity are of high value.

α-Functionalization Adjacent to Nitrogen or Oxygen

Functionalization of the C-H bonds at the positions alpha to the heteroatoms (nitrogen and oxygen) is a powerful strategy for derivatization. For saturated aza-heterocycles, this is often achieved through methods that generate a reactive intermediate at the α-position.

One advanced approach involves the use of photoredox catalysis. Organic photoredox catalysts can facilitate the α-functionalization of saturated aza-heterocycles via a cross-dehydrogenative coupling reaction. rsc.org This method allows for the installation of various nucleophilic groups, including indoles, phenols, and nitromethane, directly onto the carbon adjacent to the nitrogen. rsc.org Another innovative strategy for α-functionalization relies on a C-C bond cleavage approach. nih.gov In this method, a saturated cyclic amine can be converted into an N-fused bicyclo α-hydroxy-β-lactam. This strained intermediate can then undergo a strain-initiated C-C bond cleavage and subsequent cross-coupling to achieve arylation, vinylation, or alkynylation at the α-position under mild conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions on Activated Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. To apply these methods to the this compound core, an activated derivative, typically a halide or a triflate, must first be prepared.

The synthesis of such activated derivatives can be challenging. However, strategies for the halogenation of related heterocyclic systems provide a potential blueprint. For instance, chlorination strategies using N-chlorosuccinimide (NCS) have been used to introduce a chlorine atom onto similar bicyclic structures, which can then serve as a handle for cross-coupling. Once a halo-derivative of the hexahydrofuropyrrole is obtained, it can be subjected to various palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with a boronic acid or ester would introduce an aryl or vinyl group. The Hirao cross-coupling offers a method to form C-P bonds, coupling the halo-derivative with a dialkylphosphite. nih.gov The choice of palladium catalyst and ligand is critical and often requires optimization, with ligands such as BrettPhos and RuPhos showing broad utility in C-N and C-C cross-coupling reactions.

Direct C-H Functionalization Methodologies

Direct C-H functionalization is an increasingly important area of research as it offers a more atom- and step-economical approach to modifying complex molecules by avoiding the pre-functionalization required for traditional cross-coupling reactions.

For saturated aza-heterocycles like this compound, several direct C-H functionalization methods have been developed. Photoredox catalysis has emerged as a particularly powerful tool. It can be used not only for α-functionalization but also for the more challenging β-functionalization of saturated aza-heterocycles. rsc.orgbohrium.comunc.edu One approach for β-functionalization involves a two-step sequence: a photoredox-catalyzed dehydrogenation to form an ene-carbamate, followed by an anti-Markovnikov hydrofunctionalization with a nucleophile. bohrium.comunc.edu

Electrochemical methods also provide a pathway for direct C-H functionalization. An electrochemical procedure has been described for the vicinal C-H difunctionalization of saturated azaheterocycles, converting two adjacent C-H bonds into an α-acetoxy-β-chloro derivative in a stereoselective manner. nih.gov These functional groups can then be further manipulated; for instance, the β-chloro position can participate in a nickel-catalyzed Suzuki cross-coupling. nih.gov These cutting-edge methodologies open up new avenues for the late-stage diversification of the this compound core.

Ring-Opening and Skeletal Rearrangement Reactions of the Furo[2,3-c]pyrrole Framework

Controlled Scission of Cyclic Bonds

The selective cleavage of either the C-O bond of the furan (B31954) ring or the C-N bond of the pyrrolidine ring can be achieved under specific reaction conditions, leading to the formation of highly functionalized, acyclic, or monocyclic products. The outcome of these reactions is often dictated by the nature of the activating reagents and the substituents present on the bicyclic core.

While specific examples of controlled bond scission for the unsubstituted this compound are not extensively documented in publicly available literature, general principles of heterocyclic chemistry suggest that the ether linkage would be susceptible to cleavage by strong acids or Lewis acids. Similarly, the C-N bond of the pyrrolidine ring could potentially be cleaved reductively, especially if the nitrogen atom is part of a protecting group that facilitates such reactions.

Research on related furo[2,3-b]pyrrole systems has demonstrated that the furan ring can be opened upon treatment with nucleophiles, a reaction that could potentially be applied to the this compound core to yield substituted pyrrolidines. researchgate.net

Mechanistic Studies of Rearrangement Pathways

Detailed mechanistic studies on the skeletal rearrangement of the this compound framework are limited. However, it is plausible that acid-catalyzed conditions could induce Wagner-Meerwein type rearrangements, leading to the formation of isomeric bicyclic systems or ring-expanded products. Such rearrangements would likely proceed through carbocationic intermediates, with the stereochemistry of the starting material playing a crucial role in directing the outcome of the reaction.

Computational studies on related furopyrrole systems have been used to predict the thermodynamic stability of different isomers and to elucidate the electronic factors that govern their reactivity, which can provide insights into potential rearrangement pathways. researchgate.net

Functional Group Interconversions on Existing Substituents

The derivatization of the this compound core often involves the introduction of substituents that can then be chemically modified. These functional group interconversions are essential for building molecular complexity and for the synthesis of target molecules with specific properties.

General reactions such as oxidation, reduction, and substitution are applicable to this scaffold. For instance, a hydroxyl group introduced onto the carbon framework could be oxidized to a ketone, which could then serve as a handle for further C-C bond-forming reactions. Similarly, an ester group could be reduced to an alcohol or converted to an amide through reaction with an amine.

The table below summarizes some potential functional group interconversions that could be applied to derivatives of this compound, based on general organic synthesis principles.

Starting Functional GroupReagent(s)Product Functional Group
Carboxylic AcidSOCl₂, AmineAmide
EsterLiAlH₄Alcohol
AlcoholPCC, CH₂Cl₂Aldehyde/Ketone
KetoneNaBH₄, MeOHAlcohol
AmineAcyl Chloride, BaseAmide

Stereochemical Aspects and Conformational Analysis of 3ar,6ar Hexahydro 2h Furo 2,3 C Pyrrole

Absolute Configuration Determination and Verification Methods

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of chemical research, particularly in the development of pharmaceuticals where enantiomers can exhibit distinct biological activities. For (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole, a combination of chiroptical spectroscopic techniques and X-ray crystallography of its derivatives represents the gold standard for stereochemical verification.

Spectroscopic Techniques (e.g., VCD, ECD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive spectroscopic methods for determining the absolute configuration of chiral molecules in solution. acs.orgnih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample.

VCD spectroscopy, which measures this differential absorption in the infrared region, is particularly well-suited for determining the absolute configuration of molecules without a strong UV-Vis chromophore. biotools.usamericanlaboratory.com The process involves measuring the experimental VCD spectrum of an enantiomer and comparing it to a spectrum predicted by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govamericanlaboratory.com A good correlation between the signs and relative intensities of the experimental and calculated VCD bands allows for a confident assignment of the absolute configuration. americanlaboratory.com For a molecule like this compound, the C-H, C-N, and C-O stretching and bending vibrations would provide a rich and unique VCD signature.

ECD spectroscopy, which operates in the UV-Vis region, is effective for molecules containing chromophores. While the parent this compound lacks a strong chromophore, derivatization, for instance by introducing an aromatic substituent on the pyrrolidine (B122466) nitrogen, can induce measurable ECD spectra. The absolute configuration can then be determined by comparing the experimental ECD spectrum with that predicted by time-dependent DFT (TD-DFT) calculations. This approach has been successfully applied to various bicyclic systems. nih.gov

Table 1: Chiroptical Spectroscopic Methods for Absolute Configuration Determination

TechniquePrincipleSample RequirementsAdvantagesLimitations
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. biotools.us5-15 mg, in solution (e.g., CDCl3), recoverable. biotools.usApplicable to a wide range of molecules, including those without UV chromophores; provides detailed structural information. acs.orgbiotools.usRequires computational analysis for interpretation; can be sensitive to conformational changes.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light. nih.govRequires a chromophore; sample in solution.Highly sensitive; well-established for certain classes of compounds.Not suitable for molecules without a chromophore unless derivatized. nih.gov

X-ray Crystallography Studies of Crystalline Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. americanlaboratory.com This technique requires the formation of a high-quality single crystal of the compound or a suitable crystalline derivative. For non-crystalline compounds like this compound, which may exist as an oil at room temperature, derivatization is a common strategy.

The introduction of a substituent that facilitates crystallization, such as a phenylurea or a tosyl group on the nitrogen atom, can yield a crystalline solid. The resulting crystal is then subjected to X-ray diffraction analysis. The absolute configuration is typically determined using the anomalous dispersion method, often by referencing a known chiral center within the molecule or by using a chiral derivatizing agent with a known absolute configuration. nih.gov The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the (3aR,6aR) stereochemistry at the bridgehead carbons.

Conformational Preferences and Dynamics of the Bicyclic System

The fused ring system of this compound significantly constrains its conformational freedom compared to its monocyclic counterparts, tetrahydrofuran (B95107) and pyrrolidine. The conformational behavior of this bicyclic scaffold is primarily dictated by the puckering of the individual rings and the potential for ring inversion.

Ring Puckering and Inversion Analysis

Both the tetrahydrofuran and pyrrolidine rings in the hexahydro-2H-furo[2,3-c]pyrrole system are non-planar and adopt puckered conformations to relieve torsional strain. The tetrahydrofuran ring typically exists in an envelope or twist conformation, while the pyrrolidine ring also adopts similar puckered forms. The fusion of these two rings in a cis fashion, as in the (3aR,6aR) isomer, leads to a limited number of low-energy conformations for the entire bicyclic system.

Influence of Substituents on Conformational Equilibrium

The conformational equilibrium of the this compound scaffold can be significantly influenced by the nature and position of substituents. For instance, substitution on the pyrrolidine nitrogen is a common strategy in the synthesis of derivatives. An N-acyl or N-alkyl group can alter the puckering of the pyrrolidine ring and may also influence the conformation of the adjacent tetrahydrofuran ring.

The steric bulk and electronic properties of the substituent play a crucial role. A bulky substituent will generally favor an equatorial or pseudo-equatorial position to minimize steric interactions. The presence of substituents can also introduce new non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, which can further stabilize specific conformations. The study of such substituent effects is critical for the rational design of analogs with desired spatial orientations of functional groups for optimal interaction with biological targets.

Assessment of Enantiomeric Purity and Diastereomeric Excess

The synthesis of enantiomerically pure this compound is essential for its applications in stereoselective synthesis and pharmaceutical development. Consequently, accurate methods for determining its enantiomeric purity are required.

The most common techniques for assessing enantiomeric purity involve chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). gcms.czresearchgate.net In chiral HPLC, a chiral stationary phase (CSP) is used to separate the enantiomers. csfarmacie.cz The enantiomers interact diastereomerically with the chiral selector of the CSP, leading to different retention times and allowing for their quantification. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds. csfarmacie.cz

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatography. nih.gov

In syntheses that may produce diastereomers, for example, through the introduction of a new stereocenter, the determination of diastereomeric excess (d.e.) is also crucial. This is typically achieved using standard chromatographic or spectroscopic techniques like NMR, where the different diastereomers will often exhibit distinct signals that can be integrated to determine their relative abundance. rsc.org

Table 2: Common Methods for Assessing Chiral Purity

MethodPrincipleApplication to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.czDirect separation and quantification of the (3aR,6aR) and (3aS,6aS) enantiomers.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase. gcms.czCan be used for volatile derivatives of the compound.
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectra.Derivatization of the amine with a chiral acid (e.g., Mosher's acid) allows for the determination of enantiomeric excess by integrating the signals of the resulting diastereomers.
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes with distinct NMR spectra.Can be used to resolve the signals of enantiomers in the NMR spectrum.

Chiral Chromatography (HPLC, GC)

For closely related pyrrolidine derivatives, successful enantioseparation has been achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose. These separations rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the enantiomers.

Table 1: Representative Chiral HPLC Conditions for Separation of Pyrrolidine Derivatives

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (90:10, v/v)Heptane/Ethanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nmUV at 230 nm
Temperature 25 °C30 °C

This table presents typical conditions used for the chiral HPLC separation of pyrrolidine-containing compounds and serves as a model for the potential separation of this compound enantiomers.

In the context of Gas Chromatography, derivatization of the amine functionality within the pyrrolidine ring is often a necessary step to enhance volatility and improve separation. Common derivatizing agents include trifluoroacetyl or heptafluorobutyryl groups. The resulting diastereomeric derivatives can then be separated on a chiral capillary column.

NMR Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliary reagents, is a powerful method for the determination of enantiomeric purity and the assignment of absolute configuration. Chiral Solvating Agents (CSAs) are frequently employed for this purpose. These agents form non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum for the corresponding protons or carbons of the two enantiomers.

While specific NMR studies using chiral auxiliaries for this compound are not widely published, research on other chiral amines and N-heterocycles provides valuable insights. Chiral acids, such as (R)- or (S)-mandelic acid, or derivatives of binaphthol (BINOL), are effective CSAs. nih.govrsc.org The interaction between the CSA and the enantiomers of the substrate, typically through hydrogen bonding and steric interactions, results in a chemical shift non-equivalence (ΔΔδ).

Table 2: Representative ¹H-NMR Chemical Shift Differences (ΔΔδ) for a Racemic Amine with a Chiral Solvating Agent

ProtonChemical Shift (δ) of Enantiomer 1 (ppm)Chemical Shift (δ) of Enantiomer 2 (ppm)Chemical Shift Difference (ΔΔδ) (ppm)
H-α to Nitrogen3.523.550.03
H-β to Nitrogen2.882.920.04
N-H7.157.200.05

This table illustrates the principle of using a chiral solvating agent in NMR to differentiate between enantiomers of a generic chiral amine, which is applicable to this compound. The values are hypothetical and serve for demonstration purposes.

The magnitude of the chemical shift difference is dependent on several factors, including the nature of the solvent, the concentration of the analyte and CSA, and the temperature. By integrating the signals of the two diastereomeric complexes, the enantiomeric excess (ee) of the sample can be accurately determined. nih.gov

Computational and Theoretical Investigations of 3ar,6ar Hexahydro 2h Furo 2,3 C Pyrrole

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole, these calculations can provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Geometry Optimization and Energetics of Stereoisomers

The starting point for any quantum chemical investigation is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For this compound, this would involve using computational methods such as Density Functional Theory (DFT) or ab initio calculations to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

A critical aspect of this investigation would be the comparative analysis of the energetics of its different stereoisomers. The furo[2,3-c]pyrrole core possesses multiple chiral centers, giving rise to several possible stereoisomers. Computational studies could precisely quantify the relative stabilities of these isomers, such as the cis and trans fusion of the two rings. For instance, theoretical calculations on related bicyclic systems have often shown that the trans isomers are thermodynamically more stable than their cis counterparts due to reduced steric strain. A systematic study of all possible stereoisomers of hexahydro-2H-furo[2,3-c]pyrrole would be essential for understanding their relative populations at equilibrium and their potential for interconversion.

Table 1: Hypothetical Relative Energies of Hexahydro-2H-furo[2,3-c]pyrrole Stereoisomers

StereoisomerRelative Energy (kcal/mol)Computational Method
(3aR,6aR) - cis0.00 (Reference)DFT (B3LYP/6-31G)
(3aS,6aS) - cis0.00DFT (B3LYP/6-31G)
(3aR,6aS) - trans-2.50DFT (B3LYP/6-31G)
(3aS,6aR) - trans-2.50DFT (B3LYP/6-31G)

Note: This table is hypothetical and for illustrative purposes only, as specific research data for this compound is not currently available.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO's energy and shape indicate the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring due to the presence of its lone pair of electrons.

Analysis of the charge distribution, often visualized through electrostatic potential maps, would reveal the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. In related furo[2,3-b]pyrrole systems, it has been shown that calculated net atomic charges correlate well with experimental NMR chemical shifts, demonstrating the predictive power of such computational analyses.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. This is particularly important for flexible molecules that can adopt multiple conformations.

Exploration of Conformational Landscapes

The fused ring system of this compound, although rigid, still possesses a degree of conformational flexibility, particularly concerning the puckering of the individual five-membered rings. MD simulations could be employed to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. This would provide a more complete understanding of the molecule's behavior in a dynamic environment.

Solvent Effects on Structure and Reactivity

The surrounding environment can significantly influence a molecule's structure and reactivity. MD simulations are an excellent tool for studying the effects of different solvents on this compound. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent shell organizes around the solute and how this affects its conformational preferences and reactivity. For example, in a protic solvent like water, hydrogen bonding between the solvent and the nitrogen and oxygen atoms of the furo-pyrrolidine core would be expected to play a significant role.

Computational Elucidation of Reaction Mechanisms Involving the Furo[2,3-c]pyrrole Core

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For the furo[2,3-c]pyrrole core, theoretical studies could be used to explore various reaction pathways, such as N-alkylation, acylation, or reactions involving the furan (B31954) oxygen. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanism and to predict reaction rates. Such studies would be invaluable for guiding the synthetic modification of this scaffold to create new derivatives with desired properties.

Transition State Characterization

The characterization of transition states is fundamental to elucidating reaction pathways and understanding the origins of stereoselectivity. This typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to locate the saddle points on the potential energy surface corresponding to the highest energy barrier of a reaction step. For the various synthetic routes that could produce the furo[2,3-c]pyrrole core, such as intramolecular cyclization or cycloaddition reactions, the identification and analysis of the transition state geometries, imaginary frequencies, and activation energies would provide invaluable insights.

Despite the importance of this data, a search of the scientific literature did not yield any specific studies that have characterized the transition states involved in the synthesis or reactions of this compound.

Reaction Pathway Mapping and Energy Profiles

For the synthesis of this compound, computational studies could, for instance, compare the energetic profiles of different cyclization strategies to predict the most efficient synthetic route.

Currently, there are no published reaction pathway maps or detailed energy profiles derived from computational studies for the synthesis of this compound.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are a powerful tool for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation.

NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict ¹H and ¹³C chemical shifts and coupling constants with a high degree of accuracy. Such predictions are invaluable for confirming the stereochemistry of molecules like this compound, where the relative orientation of the fused rings and substituents is critical. While general studies on the computational prediction of NMR spectra for pyrrole (B145914) derivatives exist, these often focus on aromatic or differently substituted systems and are not directly transferable.

Specific, computationally predicted NMR data for this compound are not available in the current body of scientific literature.

Vibrational Frequencies and Electronic Circular Dichroism (ECD) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the functional groups and bonding within a molecule. Computational calculations of vibrational frequencies can aid in the assignment of experimental spectra. For chiral molecules such as this compound, Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) is a common method for simulating ECD spectra. The comparison of a calculated ECD spectrum with an experimental one can provide a reliable assignment of the absolute stereochemistry.

A literature search did not uncover any published studies presenting the calculated vibrational frequencies or theoretical ECD spectra for this compound.

Rational Design Principles for Stereoselective Synthesis Based on Computational Insights

Computational chemistry can play a pivotal role in the rational design of stereoselective syntheses. By understanding the transition state structures and the factors that control the energy barriers for the formation of different stereoisomers, catalysts and reaction conditions can be optimized to favor the desired product. For a molecule with two stereocenters at the ring junction like this compound, controlling the cis fusion is a key synthetic challenge.

Computational studies could model the interaction of substrates with chiral catalysts or explore the influence of directing groups on the stereochemical outcome of a cyclization reaction. This would allow for the in silico screening of different synthetic strategies before their experimental implementation.

The absence of detailed mechanistic and energetic data from computational studies on the formation of the furo[2,3-c]pyrrole ring system means that there are currently no established rational design principles based on computational insights for the stereoselective synthesis of this compound.

3ar,6ar Hexahydro 2h Furo 2,3 C Pyrrole As a Chiral Building Block in Complex Chemical Synthesis

Strategic Incorporation into Complex Natural Product Synthesis

The furo[2,3-c]pyrrole core is a key structural motif found in a variety of biologically active natural products. chim.it Its incorporation is a strategic element in the total synthesis of these complex molecules, providing a reliable and stereochemically defined starting point or intermediate.

The utility of the furo[2,3-c]pyrrole framework is prominently demonstrated in the total synthesis of several important natural products. A notable example is its conceptual application in strategies targeting Salinosporamide A, a potent proteasome inhibitor with significant anticancer activity. acs.orgrsc.orgnih.govnih.gov Although various total syntheses of Salinosporamide A have been achieved through different routes, the retrosynthetic analysis often highlights the importance of pyrrolidine-based structures that are conceptually related to the furo[2,3-c]pyrrole core. acs.orgacs.org The syntheses often involve the stereoselective formation of a highly substituted pyrrolidinone ring, which is the central feature of Salinosporamide A. rsc.orgnih.gov

Another area where this building block is valuable is in the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids. These natural products exhibit a range of biological activities, and their synthesis often relies on chiral synthons derived from carbohydrates or other chiral pool materials, which can be elaborated into the furo[2,3-c]pyrrole system as a key intermediate.

Table 1: Selected Natural Products and Key Synthetic Intermediates Related to the Furo[2,3-c]pyrrole Scaffold

Natural Product/IntermediateTherapeutic Target/SignificanceKey Synthetic Challenge
Salinosporamide A20S Proteasome Inhibitor (Anticancer)Construction of the dense, stereochemically rich γ-lactam bicyclic core. acs.orgnih.gov
Polyhydroxylated PyrrolizidinesGlycosidase InhibitorsStereocontrolled introduction of multiple hydroxyl groups on the pyrrolizidine core.
Martinelline AlkaloidsBradykinin B1 and B2 receptor antagonistsAssembly of the tricyclic hexahydropyrrolo[3,2-c]quinoline core. nih.gov

The synthesis of enantiomerically pure (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole and its derivatives is paramount for its use as a chiral building block. Several strategies are employed to achieve high levels of asymmetric induction.

Chiral Pool Synthesis: A common approach involves starting from readily available and inexpensive chiral materials, such as amino acids (e.g., (R)-pyroglutamic acid) or carbohydrates (e.g., D-glucose). acs.orgacs.org These starting materials provide the initial stereocenters from which the stereochemistry of the final furo[2,3-c]pyrrole framework is derived.

Asymmetric Catalysis: Modern catalytic methods offer efficient routes to these scaffolds. For instance, asymmetric 1,3-dipolar cycloaddition reactions can be employed to construct the pyrrolidine (B122466) ring with high stereocontrol. The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts like chiral phosphoric acids, can direct the formation of the desired enantiomer. nih.govrsc.org These methods are often convergent and allow for the rapid assembly of the core structure. nih.gov

Substrate Control: In some syntheses, the stereochemistry of existing centers in a substrate is used to direct the formation of new stereocenters. For example, the stereoselective functionalization of a D-arabinose scaffold was used in a synthesis of Salinosporamide A, where an Overman rearrangement was a key step in setting a congested tetrasubstituted carbon center. acs.org

The chirality embedded within the this compound scaffold can be effectively transferred to new stereocenters created during a synthesis. The rigid conformation of the bicyclic system blocks certain reaction trajectories, allowing reagents to approach from the less hindered face, thus leading to a predictable and high-yielding stereochemical outcome.

Application in the Design and Synthesis of Advanced Synthetic Scaffolds

Beyond natural product synthesis, the this compound framework serves as a versatile template for creating novel molecular architectures with potential applications in medicinal chemistry and chemical biology.

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening. cam.ac.uk The rigid and stereochemically defined nature of the furo[2,3-c]pyrrole core makes it an excellent starting point for DOS. By applying various chemical transformations to the scaffold, libraries of compounds with diverse three-dimensional shapes and functional group arrays can be produced. cam.ac.uknih.govnih.gov For example, the nitrogen and oxygen atoms within the core can be selectively functionalized, and the rings can be cleaved or rearranged to generate a wide range of new scaffolds. nih.gov

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The pyrrole (B145914) and fused pyrrole ring systems are recognized as privileged structures in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. chim.itnih.gov The furo[2,3-c]pyrrole scaffold and its derivatives, such as furo[3,2-b]pyridines and furopyrimidines, have been identified as cores for potent and selective inhibitors of various enzymes, including kinases. nih.govnih.govrsc.org The rigid conformation of the furo[2,3-c]pyrrole system helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to high-affinity binding to protein targets. This makes it a valuable template for the design of new therapeutic agents. nih.govpitt.edu

Table 2: Examples of Privileged Scaffolds Derived from Fused Furo-Pyrrole Systems

Scaffold DerivativeTarget ClassExample of ActivityReference
Furo[3,2-b]pyridineProtein Kinases, Hedgehog PathwaySelective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov
Furo[2,3-d]pyrimidineProtein KinasesPotent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR). nih.gov
Pyrrolo[2,1-f] acs.orgrsc.orgnih.govtriazineProtein KinasesInhibitors of VEGFR-2, EGFR, and HER2. pitt.edu
Furo[2,3-d]pyrimidinePI3K/AKT PathwayDual inhibitors of PI3K and AKT with anticancer activity. rsc.org

Development of Chiral Ligands and Catalysts Based on the Furo[2,3-c]pyrrole Framework

The C2-symmetric nature and conformational rigidity of the this compound scaffold make it an attractive framework for the design of chiral ligands for asymmetric catalysis. By introducing coordinating groups, such as phosphines or amines, onto the scaffold, new ligands can be synthesized. These ligands can then be complexed with transition metals to create chiral catalysts capable of promoting a wide range of enantioselective transformations.

The development of such catalysts is an active area of research. For example, bifunctional catalysts incorporating a chiral amine-thiourea moiety have been used in asymmetric Henry reactions of 1H-pyrrole-2,3-diones. nih.gov While not directly based on the this compound scaffold itself, this work highlights the potential of pyrrole-based structures in asymmetric catalysis. The rigid furo[2,3-c]pyrrole backbone is expected to provide a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalyzed reactions. The synthesis of novel phosphine (B1218219) ligands derived from this scaffold could lead to new catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Ligand Design Principles for Asymmetric Catalysis

The design of effective chiral ligands from this compound hinges on several key principles that leverage its unique structural features. The core idea is to append catalytically active groups, such as phosphines, to the pyrrolidine nitrogen or other positions on the bicyclic frame. The rigidity of the furo[2,3-c]pyrrole system is a significant advantage, as it reduces the number of available conformations of the resulting metal-ligand complex. This conformational restriction is crucial for creating a well-defined and predictable chiral environment around the metal center, which is a primary determinant of enantioselectivity.

The stereochemistry of the (3aR,6aR) configuration dictates the spatial orientation of any substituents attached to the scaffold. This fixed arrangement allows for the precise positioning of these groups to effectively block certain approach trajectories of the substrate to the catalytic center, thereby favoring the formation of one enantiomer over the other.

Furthermore, the presence of both an oxygen and a nitrogen atom in the scaffold offers multiple points for potential coordination to a metal center or for further functionalization to introduce other ligating groups. This versatility allows for the creation of a variety of ligand types, including bidentate and monodentate ligands, tailored for specific catalytic applications. The pyrrolidine nitrogen, being a secondary amine, provides a convenient handle for the introduction of various substituents, including those bearing phosphorus, nitrogen, or oxygen donor atoms, which are commonly employed in asymmetric catalysis.

Performance in Enantioselective Transformations (e.g., Reductions, Additions)

While the structural characteristics of this compound make it a promising candidate for a chiral building block in ligand synthesis, detailed research findings on the performance of its derivatives in specific enantioselective transformations are not widely available in the public scientific literature. The application of ligands derived from this specific isomer in common asymmetric reactions such as catalytic reductions (e.g., hydrogenation of alkenes or ketones) and enantioselective additions (e.g., addition of organometallic reagents to aldehydes) is an area that warrants further investigation to fully realize its potential.

For the purpose of illustration, the following tables present hypothetical performance data for ligands derived from this scaffold in representative asymmetric reactions. It is crucial to note that this data is for illustrative purposes only and is not based on published experimental results.

Hypothetical Performance in Asymmetric Hydrogenation of Methyl Acetoacetate

Catalyst (Ligand-Metal Complex)SubstrateYield (%)Enantiomeric Excess (ee, %)
[(3aR,6aR)-N-diphenylphosphino-furo[2,3-c]pyrrole]-Rh(COD)BF4Methyl Acetoacetate>9585 (R)
[(3aR,6aR)-N-dicyclohexylphosphino-furo[2,3-c]pyrrole]-RuCl2Methyl Acetoacetate>9592 (S)

Hypothetical Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

Catalyst (Ligand)SubstrateAdditiveYield (%)Enantiomeric Excess (ee, %)
(3aR,6aR)-N-(2-hydroxy-2,2-diphenylethyl)hexahydro-2H-furo[2,3-c]pyrroleBenzaldehydeDiethylzinc9890 (R)
(3aR,6aR)-N-(2-pyridylmethyl)hexahydro-2H-furo[2,3-c]pyrroleBenzaldehydeDiethylzinc9588 (S)

The development and testing of ligands based on the this compound scaffold represent a promising avenue for future research in the field of asymmetric catalysis. The unique stereochemical and conformational properties of this building block hold the potential for the creation of highly effective catalysts for a range of enantioselective transformations.

Mechanistic Investigations of Reactions Involving the Furo 2,3 C Pyrrole System

Intramolecular Cyclization Pathways Leading to the Core Structure

The formation of the fused bicyclic system of (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole is most commonly achieved through intramolecular cyclization reactions. These reactions involve the formation of either the furan (B31954) or the pyrrolidine (B122466) ring by the attack of a tethered nucleophile onto an electrophilic center.

One prominent pathway is debenzylative cycloetherification . In this approach, an N-benzyl-protected amino alcohol precursor undergoes cyclization to form the tetrahydrofuran (B95107) ring. For instance, the treatment of an N-benzyl-protected amino alcohol with an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS), can initiate the cyclization. The reaction likely proceeds through the formation of a halonium ion intermediate from the double bond of an allyl group, which is then attacked by the hydroxyl group to form the furan ring. Subsequent hydrogenolysis removes the benzyl (B1604629) protecting group, yielding the hexahydro-2H-furo[2,3-c]pyrrole core.

Another strategy involves the intramolecular hydroamination of alkyne-containing precursors. For example, N-(3-butynyl)-sulfonamides can undergo a 5-endo-dig cyclization catalyzed by transition metals like palladium or gold to form 2,3-dihydropyrroles. nih.gov While this example leads to a partially unsaturated pyrrole (B145914) ring, subsequent reduction would yield the saturated hexahydro-furo[2,3-c]pyrrole system. The mechanism of the catalyzed hydroamination typically involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the nitrogen atom.

Multi-component reactions also offer a pathway to fused systems. For example, a domino reaction involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols can lead to the formation of tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov This reaction proceeds through the initial formation of an aldol (B89426) intermediate, followed by condensation with the amino alcohol to form an enamine, which then undergoes intramolecular cyclization. nih.gov While not directly yielding the furo[2,3-c]pyrrole system, this demonstrates the power of cascade reactions in constructing complex heterocyclic scaffolds from simple precursors.

Intermolecular Coupling and Addition Reactions with the Furo[2,3-c]pyrrole Scaffold

Once the this compound core is established, it serves as a versatile scaffold for further functionalization through various intermolecular reactions. These reactions are key to accessing a diverse range of derivatives with tailored properties.

The secondary amine of the pyrrolidine ring is a common site for N-functionalization . This can be achieved through standard reactions such as alkylation, acylation, and arylation. For instance, N-alkylation can be performed using alkyl halides in the presence of a base.

Beyond N-functionalization, C-H bond functionalization of the pyrrole ring offers a direct route to introduce substituents. While specific examples on the saturated hexahydro-2H-furo[2,3-c]pyrrole are scarce in the literature, related studies on pyrrole derivatives showcase the potential. For example, N-alkoxycarbamoyl pyrroles can react with CF3-ynones in a C-H activation-initiated cascade process to yield functionalized pyrrolizines. rsc.org

The scaffold can also undergo oxidation and reduction reactions. Oxidation, using reagents like potassium permanganate, can introduce new functional groups. Conversely, catalytic hydrogenation with palladium on carbon is a common method to reduce any remaining unsaturation in the bicyclic system, ensuring the 'hexahydro' state.

Addition reactions to the unsaturated counterparts of the furo[2,3-c]pyrrole system are also known. For instance, pyrrole itself can undergo [4+2] and [2+2] cycloaddition reactions, highlighting its diene character, although it is less reactive than furan in this regard. youtube.com

Detailed Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving the specific this compound isomer are not extensively reported in the literature. However, general principles of kinetic versus thermodynamic control are applicable to the synthesis of furo-pyrrole systems.

The formation of different isomers in cyclization reactions can often be rationalized by considering the activation energies of the competing pathways (kinetic control) versus the relative stabilities of the products (thermodynamic control). mdpi.comnih.gov For example, in some reactions, a less stable, kinetically favored product may form at lower temperatures, while at higher temperatures, the reaction becomes reversible, leading to the more stable, thermodynamically favored product. nih.gov

In the context of synthesizing related heterocyclic systems, studies have explored the conditions that favor either kinetic or thermodynamic products. For instance, in the Sonogashira cross-coupling of a propargyl ether followed by cyclization, the reaction can be steered towards a kinetically controlled pyrazole (B372694) synthesis or a thermodynamically controlled furan synthesis by modifying catalyst loading, solvent, and reaction time. nih.gov

Computational studies on related systems, such as the AM1 semi-empirical MO calculations on furo[2,3-b]pyrroles and furo[3,2-b]pyrroles, have been used to compare the thermodynamic stabilities of isomers. These studies have shown that the furo[3,2-b]pyrrole system is thermodynamically more stable than the furo[2,3-b]pyrrole isomer. mdpi.com Such computational approaches could be invaluable for predicting the relative stabilities of intermediates and transition states in the synthesis of this compound.

Role of Catalysts and Reagents in Directing Reaction Selectivity and Pathway

Catalysts and reagents play a pivotal role in directing the outcome of reactions to form and functionalize the furo[2,3-c]pyrrole system, influencing both regioselectivity and stereoselectivity.

In the intramolecular cyclization to form the core structure, transition metal catalysts are often essential. As mentioned, palladium and gold catalysts are effective for intramolecular hydroamination reactions of alkynes. nih.gov The choice of catalyst can significantly impact the efficiency and selectivity of the cyclization.

For intermolecular reactions , the choice of reagents is critical for achieving the desired functionalization. For example, in the Vilsmeier-Haack formylation of related furo[2,3-b]pyrroles, a mixture of phosphorus oxychloride and dimethylformamide is used to introduce a formyl group specifically at the 2-position. mdpi.com

In multi-component reactions , a dual catalytic system can be employed to achieve high stereoselectivity. For instance, the asymmetric synthesis of furo[2,3-b]pyrrole derivatives has been accomplished using a combination of a gold complex and a chiral phosphoric acid. nih.gov The gold catalyst activates the alkyne for the initial reaction, while the chiral phosphoric acid controls the stereochemical outcome of the subsequent cyclization. Computational studies have suggested that non-covalent interactions between the chiral catalyst and the reactants are key to achieving high stereoselectivity. nih.gov

The following table summarizes some of the catalysts and reagents used in the synthesis and functionalization of furo-pyrrole systems and their roles.

Reaction TypeCatalyst/ReagentRole
Debenzylative CycloetherificationN-Chlorosuccinimide (NCS)Electrophilic activation of a double bond
Intramolecular HydroaminationPdCl2 or AuClActivation of alkyne for nucleophilic attack
Multi-component ReactionGold complex / Chiral Phosphoric AcidDual catalysis for activation and stereocontrol
FormylationVilsmeier reagent (POCl3/DMF)Electrophilic formylating agent
ReductionPd/C, H2Reduction of unsaturated bonds

Stereocontrol Elements in Reaction Mechanisms

The (3aR,6aR) stereochemistry of the target compound implies that stereocontrol is a critical aspect of its synthesis. The cis-fusion of the two rings is a key structural feature that must be established during the reaction.

Substrate-controlled diastereoselectivity is a common strategy. Starting with a chiral precursor, such as a derivative of a natural amino acid like proline, can enforce a specific stereochemical outcome in the cyclization step. The pre-existing stereocenters in the starting material direct the formation of new stereocenters with a specific relative and absolute configuration.

Catalyst-controlled enantioselectivity is another powerful approach, particularly in reactions where a new chiral center is created. As discussed, the use of chiral catalysts, such as chiral phosphoric acids in multi-component reactions, can induce high levels of enantioselectivity. nih.gov The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The mechanism of stereocontrol often involves the formation of specific transition state assemblies stabilized by non-covalent interactions between the substrate, reagents, and the catalyst.

The stereochemical outcome of cyclization reactions can also be influenced by the reaction conditions. For example, the choice of solvent and temperature can affect the conformational preferences of the substrate and the transition states, thereby influencing the diastereoselectivity of the ring closure.

Future Perspectives in the Academic Research of 3ar,6ar Hexahydro 2h Furo 2,3 C Pyrrole

Innovation in Stereoselective and Sustainable Synthetic Methodologies

The development of robust and environmentally benign synthetic routes to enantiopure (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole is paramount for its broader application. Future research will likely concentrate on moving beyond traditional multi-step sequences that may involve harsh reagents or protecting group manipulations.

Key areas of innovation include:

Asymmetric Catalysis: A primary goal is the development of novel catalytic asymmetric methods for the direct construction of the furo[2,3-c]pyrrole core. This could involve enantioselective intramolecular cyclization, cycloaddition reactions, or tandem sequences catalyzed by chiral transition-metal complexes or organocatalysts. The aim is to establish the crucial (3aR,6aR) stereochemistry in a single, efficient step from acyclic or monocyclic precursors.

Sustainable Approaches: Emphasis will be placed on green chemistry principles. The use of alcohols, which can be derived from biomass, as starting materials via acceptorless dehydrogenative coupling (ADC) strategies represents a promising sustainable pathway for N-heterocycle synthesis. rsc.orgresearchgate.net Such methods generate hydrogen and water as the only byproducts, significantly improving the environmental profile of the synthesis. rsc.org There is an urgent need for greener alternatives to classical reactions that often use toxic solvents and stoichiometric reagents with poor atom economy. nih.gov

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel will enhance efficiency. A future approach could involve a catalyzed reaction of a furan-based precursor with an amine that proceeds via a sequence of steps (e.g., condensation, cyclization, reduction) to yield the final saturated scaffold without isolating intermediates.

Table 1: Comparison of Classical vs. Future Synthetic Approaches

ParameterClassical ApproachFuture Innovative Approach
Starting MaterialsPetroleum-based, complex precursorsRenewable resources (e.g., biomass-derived alcohols, furfurals)
CatalysisStoichiometric reagents, heavy metalsOrganocatalysis, Earth-abundant metal catalysis, biocatalysis
StereocontrolChiral pool, resolution of racematesAsymmetric catalysis, enzyme-catalyzed kinetic resolution
SolventsChlorinated hydrocarbons, toxic solventsWater, supercritical fluids, bio-based solvents, or solvent-free conditions nih.gov
ByproductsSignificant inorganic and organic wasteBenign byproducts (e.g., H₂O, H₂)

Expansion of Diverse Functionalization Strategies for the Core

To unlock the full potential of the this compound core, a diverse toolbox of functionalization methods is required. Future efforts will focus on late-stage functionalization, allowing for the rapid generation of derivative libraries from the parent scaffold. The development of methods for direct and selective C–H bond functionalization is a powerful synthetic avenue. thieme-connect.com

Prospective research directions include:

N-H Functionalization: While standard N-alkylation and N-acylation are routine, future work will explore more advanced transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann couplings) to introduce aryl, heteroaryl, or vinyl groups at the nitrogen atom.

Regioselective C–H Functionalization: The scaffold possesses multiple C-H bonds that could be targeted. A significant challenge lies in achieving regioselectivity. Research into transition-metal-catalyzed C–H activation, potentially using rhodium or palladium, could enable the direct introduction of substituents at specific positions. nih.gov The development of functionalization reactions at positions adjacent to the nitrogen or oxygen atoms (α, β, or γ positions) is a key area of interest. thieme-connect.com Photocatalytic methods, such as the Minisci reaction, offer a mild route to introduce heterocyclic groups via radical intermediates. acs.orgnih.gov

Dual and Sequential Functionalization: Inspired by modern synthetic strategies, future work could develop protocols for the sequential functionalization of both the N-H and a specific C-H bond, providing access to highly substituted and complex derivatives from a common starting point. nih.govacs.org

Table 2: Potential Sites and Methods for Core Functionalization

Position on CoreFuture Functionalization StrategyPotential Introduced Groups
N-5Modern cross-coupling reactionsAryl, heteroaryl, alkenyl, alkynyl
C-6a (Bridgehead)Radical-based C-H functionalization (e.g., photocatalysis)Alkyl, trifluoromethyl, heterocyclic groups
C-4 or C-6Directed or innate C-H activation/oxidationCarbonyl, hydroxyl, alkyl, aryl groups
C-2 or C-3Ring-opening followed by functionalization and re-cyclizationDiverse functional groups via transient acyclic intermediate

Exploration of Novel Synthetic Applications for the (3aR,6aR) Building Block

The rigid, stereochemically defined structure of this compound makes it an ideal building block for creating molecules with precise three-dimensional architectures, a highly desirable trait for interacting with biological targets. nih.gov

Future applications to be explored include:

Constrained Peptidomimetics: The scaffold can serve as a rigid mimic of dipeptide units (e.g., Pro-X or X-Pro) in peptides. Incorporating this unit can enforce specific secondary structures (e.g., β-turns), enhance metabolic stability by preventing cleavage by proteases, and improve cell permeability. Future work will involve synthesizing peptide hybrids for applications as protease inhibitors or modulators of protein-protein interactions.

Novel Bioisosteres: In drug design, replacing aromatic rings with saturated bicyclic systems is a modern strategy to improve properties like solubility and metabolic stability while maintaining or improving biological activity. acs.org The (3aR,6aR) scaffold could be explored as a novel bioisostere for substituted phenyl, pyridine, or other heterocyclic rings in known pharmacophores.

Fragment-Based Drug Discovery (FBDD): As a small molecule with well-defined stereochemistry and vectors for chemical elaboration, the core scaffold is an ideal candidate for FBDD campaigns. Screening the core fragment against a wide range of biological targets could identify novel starting points for drug discovery programs in areas like oncology, virology, and neurology.

Table 3: Potential Therapeutic Applications of the (3aR,6aR) Scaffold

Therapeutic AreaRationale for ApplicationExample Target Class
AntiviralDesign of rigid protease inhibitors (e.g., for HIV, HCV, SARS-CoV-2)Viral Proteases
OncologyModulation of protein-protein interactions; scaffold for kinase inhibitorsBcl-2 family proteins, Receptor Tyrosine Kinases nih.gov
NeuroscienceScaffold for ligands targeting CNS receptors or ion channelsGPCRs, Ion Channels
AntibacterialCore structure for novel antibiotics targeting bacterial enzymesGyrases, Cell Wall Synthesis Enzymes

Advancement in Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemistry. For the this compound scaffold, this integration will accelerate discovery and optimization.

Future directions will involve:

Predictive Synthesis Design: Using quantum mechanics, particularly Density Functional Theory (DFT), to model proposed synthetic reactions. This can predict reaction barriers, transition state geometries, and stereochemical outcomes, allowing researchers to prioritize the most promising synthetic routes before attempting them in the lab. Computational studies can also rationalize observed regioselectivity in functionalization reactions. mdpi.comresearchgate.net

In Silico Drug Design: Creating virtual libraries by computationally decorating the (3aR,6aR) core with various functional groups. These virtual compounds can then be screened against 3D structures of biological targets using molecular docking simulations to predict binding affinities and poses. nih.gov This process identifies the most promising derivatives for synthesis and biological testing, saving significant time and resources.

Structure and Property Calculation: Computationally predicting spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts) to aid in the structural elucidation and confirmation of newly synthesized, complex derivatives. nih.gov Furthermore, key drug-like properties (e.g., lipophilicity, polar surface area) can be calculated to guide the design of molecules with optimal pharmacokinetic profiles.

Table 4: Synergy of Computational and Experimental Techniques

Computational TaskExperimental GoalAnticipated Outcome
DFT Reaction ModelingDevelop novel stereoselective synthesisHigher yields and enantiomeric excess
Molecular Docking SimulationDiscover potent enzyme inhibitorsHigher hit rate in biological screening
Virtual Library GenerationExplore Structure-Activity Relationships (SAR)Focused synthesis of high-potency analogues
NMR/Spectra PredictionConfirm structure of complex derivativesUnambiguous characterization of new compounds

Implementation of Automation and Flow Chemistry in Synthesis and Derivatization

To improve the efficiency, safety, and scalability of synthesizing and derivatizing the this compound scaffold, automation and continuous flow chemistry are set to play a transformative role. springerprofessional.desci-hub.se Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is often difficult in traditional batch reactors. mdpi.com

Future implementations will focus on:

Continuous Flow Synthesis of the Core: Developing a multi-step, fully continuous process for the synthesis of the parent scaffold. This would involve pumping starting materials through a series of connected reactors (e.g., heated coils, packed-bed reactors) where each step of the synthesis occurs sequentially. In-line purification and analysis could be integrated to deliver a stream of pure product, enhancing throughput and safety.

Automated Library Synthesis: Utilizing flow chemistry platforms for the rapid and automated synthesis of derivative libraries. A stream of the core scaffold could be split and directed into multiple parallel channels, where it is mixed with a diverse set of reagents to perform functionalization reactions (as described in section 8.2). This high-throughput approach can generate hundreds of distinct compounds for biological screening in a short period. durham.ac.uk

Accessing Unstable Intermediates and Harsh Conditions: Flow reactors enable the safe use of highly reactive intermediates or reaction conditions (e.g., high temperatures and pressures) that are hazardous to handle on a large scale in batch processing. springerprofessional.de This could unlock new chemical transformations for modifying the scaffold that are otherwise inaccessible.

Table 5: Comparison of Batch vs. Automated Flow Chemistry Approaches

FeatureTraditional Batch ProcessAutomated Flow Process
ScalabilityDifficult and often requires re-optimizationStraightforward by running the system for longer
SafetyPoor heat transfer; risk with exotherms or hazardous reagentsExcellent heat transfer; small reaction volume enhances safety mdpi.com
ReproducibilityVariable, dependent on scale and operatorHigh, due to precise computer control over parameters mdpi.com
Library SynthesisSlow, sequential, and labor-intensiveRapid, parallel, and automated durham.ac.uk
Process IntegrationDiscrete steps for reaction, workup, and purificationPotential for integrated, end-to-end synthesis and purification

Q & A

Q. What novel applications exist for this scaffold in drug discovery (e.g., prodrug design, covalent inhibitors)?

  • Methodological Answer : The bicyclic core serves as a constrained peptidomimetic. A patent (EP 4,374,877) highlights its use in prodrugs via esterification (e.g., 2-methylpropyl esters) to enhance membrane permeability . Thiol-reactive derivatives (e.g., disulfide-linked analogs) enable covalent targeting of cysteine residues in kinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.